Stereochemical Complexity: Chiral Center Presence in 1-(But-3-en-2-yl)azetidine vs. Achiral Linear N-Alkenyl Azetidine Isomers
1-(But-3-en-2-yl)azetidine possesses a stereogenic center at the α-carbon of the butenyl substituent (C-1' of the 1-methylallyl group), a feature absent in the linear regioisomers 1-(but-3-en-1-yl)azetidine (CAS 69416-77-9) and 1-(but-2-en-1-yl)azetidine, as well as in 1-allylazetidine (CAS 861839-52-3) . The commercial product is supplied as a racemic mixture (no enantiomerically pure form is currently cataloged by major vendors) . This intrinsic chirality provides a synthetic entry point for stereochemical diversification that the achiral linear N-alkenyl azetidine analogs cannot offer, enabling the construction of diastereomerically and enantiomerically enriched compound libraries when the racemate is resolved or used in stereoselective transformations .
| Evidence Dimension | Number of stereogenic centers in the N-substituent |
|---|---|
| Target Compound Data | 1 stereogenic center (racemic at C-1' of but-3-en-2-yl group) |
| Comparator Or Baseline | 1-(But-3-en-1-yl)azetidine: 0 stereogenic centers. 1-(But-2-en-1-yl)azetidine: 0 stereogenic centers. 1-Allylazetidine: 0 stereogenic centers. |
| Quantified Difference | 1 vs. 0 stereogenic centers |
| Conditions | Structural analysis based on SMILES: CC(C=C)N1CCC1 (target) vs. C=CCCN1CCC1 (1-(but-3-en-1-yl)azetidine) |
Why This Matters
The presence of a stereogenic center enables chirality-driven differentiation in biological target engagement and allows procurement of a building block that directly introduces stereochemical complexity into lead compounds, a key driver of clinical candidate success.
- [1] Couty, F. et al. Synthesis of Chiral Non Racemic Azetidines. Mini-Reviews in Organic Chemistry, 2004, 1(2), 133–148. Review of enantioselective synthetic methodologies for azetidines and their use as chiral ligands. View Source
